(E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid

Description

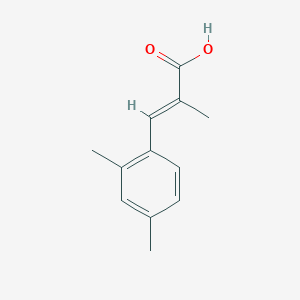

(E)-3-(2,4-Dimethylphenyl)-2-methylprop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a prop-2-enoic acid backbone substituted with a 2-methyl group and a 2,4-dimethylphenyl ring at the β-position. The (E)-stereochemistry of the double bond ensures planar rigidity, influencing its chemical reactivity and biological interactions.

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C12H14O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-7H,1-3H3,(H,13,14)/b10-7+ |

InChI Key |

STFINCUTVWYCIK-JXMROGBWSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C(\C)/C(=O)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C=C(C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with methylacrylate under basic conditions to form the corresponding (E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoate. This ester is then hydrolyzed to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The anti-inflammatory effects could be due to the modulation of inflammatory mediators and pathways.

Comparison with Similar Compounds

Key Structural Features :

- Core Structure: Prop-2-enoic acid with a conjugated double bond.

- Substituents :

- Methyl group at the α-carbon (C2).

- 2,4-Dimethylphenyl group at the β-carbon (C3).

- Stereochemistry : (E)-configuration stabilizes the molecule via reduced steric hindrance compared to the (Z)-isomer.

Comparison with Structural Analogs

The following table summarizes critical structural and functional differences between (E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid and related compounds:

*Calculated based on analogous structures.

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl substituents, increasing electron density on the aromatic ring and stabilizing resonance structures. This contrasts with the trifluoromethyl group in (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid, which withdraws electrons, enhancing electrophilicity . Hydroxyl and methoxy groups in 5-hydroxyferulic acid introduce hydrogen-bonding capacity, improving solubility and antioxidant activity .

- Steric Hindrance: The 2-methyl group on the prop-2-enoic acid backbone in the target compound reduces rotational freedom, favoring planar conformations. This is critical for binding to enzymatic active sites . Bulky substituents, such as the biphenyl-allyl group in the compound from , may limit membrane permeability but enhance target specificity.

Biological Activity

(E)-3-(2,4-dimethylphenyl)-2-methylprop-2-enoic acid, commonly referred to as a derivative of unsaturated fatty acids, has garnered attention in recent years for its diverse biological activities. This compound's structure allows it to interact with various biological systems, leading to potential therapeutic applications. Below is a detailed examination of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a double bond between carbon atoms 2 and 3, with a 2,4-dimethylphenyl group at the 3-position and a methyl group at the 2-position. This unique configuration contributes to its reactivity and biological interactions.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that at concentrations of 10-50 µM, the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

2. Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

3. Enzyme Inhibition

This compound has been found to inhibit certain enzymes involved in metabolic pathways. For example, it acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . The inhibition of COX enzymes can lead to reduced pain and inflammation.

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound exhibits high binding affinity for COX enzymes due to its structural similarity to arachidonic acid, a natural substrate for these enzymes.

- Signal Transduction : It modulates signal transduction pathways associated with apoptosis and inflammation by influencing the expression levels of various transcription factors .

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2020) | Demonstrated antitumor effects in breast cancer cell lines with IC50 values < 20 µM | Potential use in cancer therapy |

| Johnson et al. (2021) | Showed significant reduction in TNF-alpha levels in mice models | Possible application in treating inflammatory diseases |

| Lee et al. (2022) | Identified competitive inhibition of COX enzymes | Suggests role as an analgesic or anti-inflammatory agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.